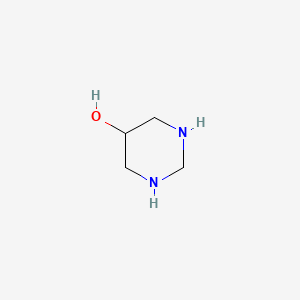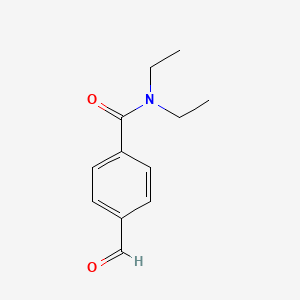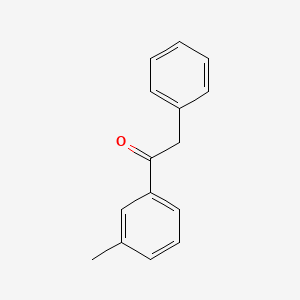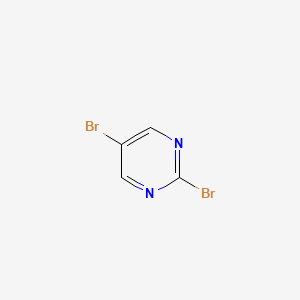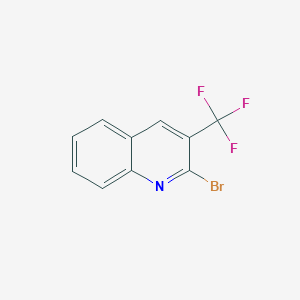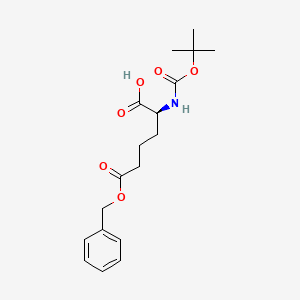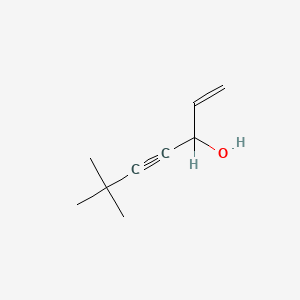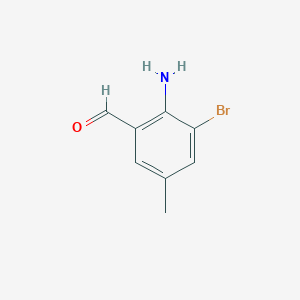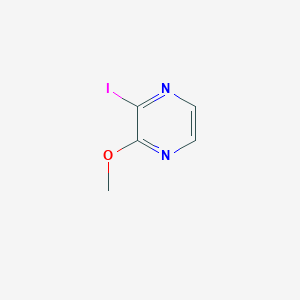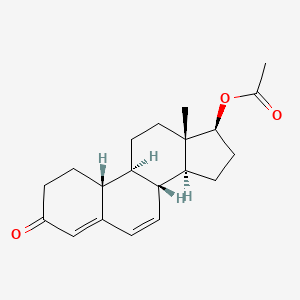
6-Dehydronandrolone acetate
Vue d'ensemble
Description
6-Dehydronandrolone acetate is a critical precursor in the synthesis of C7-functionalized steroidal drugs . It is used in the synthesis of drugs such as the anti-breast cancer drug Fulvestrant, the treatment of menopause and postmenopausal syndrome drug Tibolone, as well as the highly effective protein anabolic hormone Mibolone .
Synthesis Analysis
Fulvestrant (Faslodex®) was synthesized in four steps (35% overall yield) from 6-dehydronandrolone acetate . The key C–C bond forming step involved a catalyst-controlled, room temperature, diastereoselective 1,6-addition of the zirconocene derived from commercially available 9-bromonon-1-eneApplications De Recherche Scientifique
Synthesis of 7-Alkylated Steroids
6-Dehydronandrolone acetate: is a crucial synthetic intermediate in the production of 7-alkylated steroids . These steroids, including tibolone and fulvestrant , are significant for their therapeutic applications. Tibolone is used for menopausal hormone therapy, while fulvestrant is an estrogen receptor antagonist used in breast cancer treatment.
Fertility and Reproductive Health
The compound is studied for its effects on fertility and reproductive health. It’s suspected of damaging fertility or the unborn child, thus research in this area is crucial for drug safety .
Mécanisme D'action
Target of Action
6-Dehydronandrolone acetate, also known as dehydronandrolon, is a crucial precursor for the synthesis of C7-functionalized steroidal drugs . It plays a significant role in the production of various steroidal drugs, including new anti-breast cancer drugs like Fulvestrant, drugs for treating menopausal and postmenopausal syndromes like Tibolone, and efficient protein anabolic hormones like Mibolone .
Mode of Action
The mode of action of 6-Dehydronandrolone acetate involves a series of biochemical reactions. The compound is synthesized through a chemoenzymatic strategy, which involves the combination of P450 monooxygenase and 17-ketosteroid reductase . These enzymes catalyze the biotransformation of 19-norandrostenedione (1) in a one-pot biocatalysis, resulting in C7β-hydroxynandrolone (2) as an intermediate .
Biochemical Pathways
The biochemical pathway of 6-Dehydronandrolone acetate synthesis involves a one-pot biocatalysis of 19-norandrostenedione (1) to form C7β-hydroxynandrolone (2) as an intermediate . This process is facilitated by the combination of P450 monooxygenase and 17-ketosteroid reductase . Following this, a one-pot chemical dehydration and esterification process forms 6-Dehydronandrolone acetate (3) .
Pharmacokinetics
The compound’s synthesis process is designed to be efficient, environmentally friendly, and cost-effective
Result of Action
The result of the action of 6-Dehydronandrolone acetate is the efficient synthesis of C7-functionalized steroidal drugs . The impressive gram-scale isolated yield of 93% is superior to the traditional chemical method (yield 68%), indicating its great potential for industrial application .
Action Environment
The action environment of 6-Dehydronandrolone acetate is designed to be environmentally friendly. The current production method of the compound involves a laborious and environmentally unfriendly five-step chemical process .
Propriétés
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h3,5,11,15-19H,4,6-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUASZAAVFYYIL-XGXHKTLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@H]34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335321 | |
| Record name | (17beta)-3-Oxoestra-4,6-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Dehydronandrolone acetate | |
CAS RN |
2590-41-2 | |
| Record name | (17beta)-3-Oxoestra-4,6-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (17 beta)-17-(acetyloxy)-estra-4,6-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-Dehydronandrolone acetate in pharmaceutical synthesis?
A: 6-Dehydronandrolone acetate is a crucial precursor in the synthesis of various C7-functionalized steroidal drugs. [] This compound's structure allows for modifications at the C7 position, opening possibilities for creating a range of therapeutic agents. One notable example is its use in the synthesis of Fulvestrant (Faslodex®), a medication used in the treatment of breast cancer. []
Q2: How is 6-Dehydronandrolone acetate utilized in the synthesis of Fulvestrant?
A: A novel synthesis method utilizes a catalyst-controlled, diastereoselective 1,6-addition reaction. [] Specifically, the zirconocene derived from 9-bromonon-1-ene is added to 6-Dehydronandrolone acetate in a controlled manner at room temperature. This key step facilitates the formation of a crucial C-C bond, contributing to the overall efficiency of Fulvestrant synthesis. []
Q3: What makes the synthesis of 6-Dehydronandrolone acetate itself noteworthy?
A: Researchers have explored chemoenzymatic routes for the efficient synthesis of 6-Dehydronandrolone acetate. [] This approach combines chemical and enzymatic steps, offering potential advantages in terms of selectivity, yield, and environmental friendliness compared to traditional synthetic methods. Further research in this area could lead to more sustainable and cost-effective production of this important steroidal precursor. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




